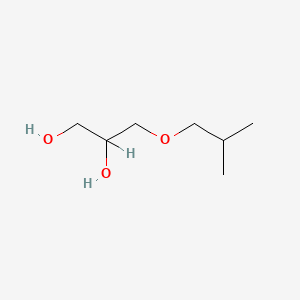

3-(2-Methylpropoxy)propane-1,2-diol

Description

3-(2-Methylpropoxy)propane-1,2-diol is a glycerol ether derivative characterized by a 2-methylpropoxy (isobutoxy) group attached to the third carbon of a propane-1,2-diol backbone. These compounds are typically synthesized via epoxide ring-opening reactions or nucleophilic substitutions, leveraging phenolic or alkyl precursors . Key applications include their use as intermediates in polymer synthesis , chiral resolution agents , and bioactive molecules in pharmaceuticals .

Properties

CAS No. |

61940-72-5 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-(2-methylpropoxy)propane-1,2-diol |

InChI |

InChI=1S/C7H16O3/c1-6(2)4-10-5-7(9)3-8/h6-9H,3-5H2,1-2H3 |

InChI Key |

XGHAAJWWNQHCQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Aryloxy-Substituted Derivatives

- 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin): A well-known antitussive agent (CAS 93-14-1) with a methoxy-substituted aryl group. It exhibits enantioselective properties, with the (R)-enantiomer showing therapeutic efficacy . Key Data: Melting point (mp) 79°C, specific rotation [α]D²⁰ = –7.6° (c=1, EtOH) .

- 3-(4-n-Pentylphenoxy)propane-1,2-diol: Demonstrates high enantiomeric excess (ee >99%) in chiral separations, highlighting its utility in asymmetric synthesis .

Alkyl-Substituted Derivatives

- 3-((2-Isopropyl-5-methylcyclohexyl)oxy)propane-1,2-diol: A lab-scale compound (CAS 87061-04-9) with a bulky cyclohexyl substituent.

Key Observations :

- Aryloxy derivatives are commonly synthesized via epoxide intermediates, achieving high yields .

- Alkyl-substituted analogs (e.g., cyclohexyl or marine-derived chains) often require complex purification steps .

Physicochemical Properties

Key Observations :

- Bulky substituents (e.g., naphthyl or pentylphenoxy) enhance enantioselectivity in chiral separations .

- Natural derivatives (e.g., from Paulownia fortunei花) exhibit moderate polarity, enabling isolation via chromatographic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.